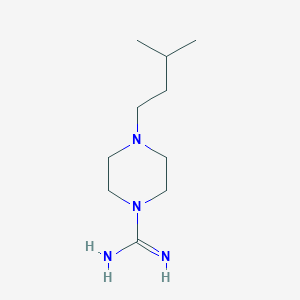
4-Isopentylpiperazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopentylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isopentyl group attached to the piperazine ring and a carboximidamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopentylpiperazine-1-carboximidamide typically involves the reaction of isopentylamine with piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Direct Alkylation: Isopentylamine is reacted with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Reductive Amination: Isopentylamine is first converted to an aldehyde or ketone derivative, which is then reacted with piperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This method allows for greater control over the reaction conditions and yields higher purity products.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopentylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles. Common reagents for this reaction include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; reaction conditionsaprotic solvents, room temperature to elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isopentylpiperazine-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and infectious diseases. It is also explored for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Isopentylpiperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, including neurotransmitter receptors and enzyme active sites. This binding can modulate the activity of these receptors and enzymes.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. This inhibition can result in therapeutic effects, such as reduced inflammation or inhibition of cancer cell growth.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can have significant effects on cellular functions and disease progression.
Vergleich Mit ähnlichen Verbindungen
4-Isopentylpiperazine-1-carboximidamide can be compared with other similar compounds, such as:
4-Phenylpiperazine-1-carboximidamide: Similar structure but with a phenyl group instead of an isopentyl group. It has different biological activities and applications.
4-Methylpiperazine-1-carboximidamide: Contains a methyl group instead of an isopentyl group. It exhibits different chemical reactivity and pharmacological properties.
4-Benzylpiperazine-1-carboximidamide: Features a benzyl group in place of the isopentyl group. It has unique applications in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities. Its isopentyl group provides unique steric and electronic properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H22N4 |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
4-(3-methylbutyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C10H22N4/c1-9(2)3-4-13-5-7-14(8-6-13)10(11)12/h9H,3-8H2,1-2H3,(H3,11,12) |
InChI-Schlüssel |
HOLGBRDXJVSBGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1CCN(CC1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




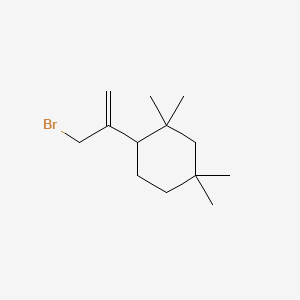
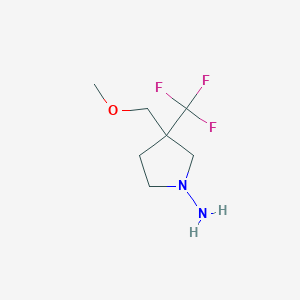
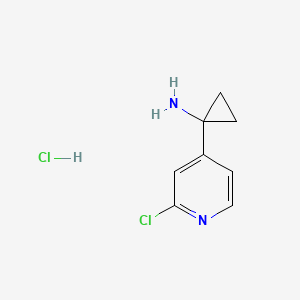
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)
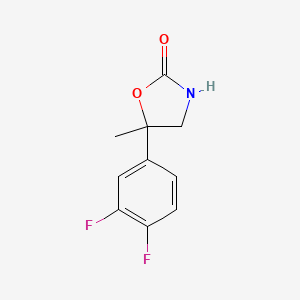
![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
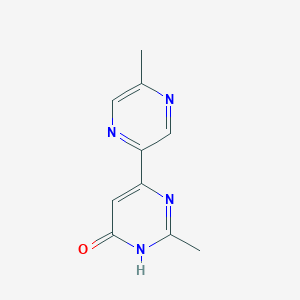
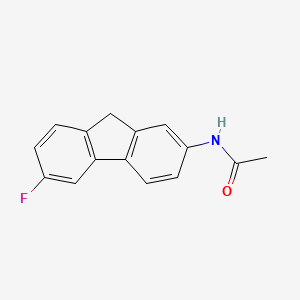
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)

![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)
![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
